Hexidium iodide

Flow Cytometry Bacterial Taxonomy Fluorescent Gram Stain

Hexidium iodide (HI) selectively penetrates Gram-positive bacteria while being excluded by intact Gram-negative outer membranes, solving the critical gap where generic phenanthridinium dyes like propidium iodide fail to discriminate bacterial Gram status. - >10-fold higher fluorescence in Gram-positive vs. Gram-negative bacteria, enabling unambiguous flow cytometric discrimination - 100% classification accuracy validated across 45 clinically relevant bacterial strains - SYTO 13-compatible for simultaneous Gram status and metabolic activity profiling ≥98% purity. Brown-red solid. Store at -20°C, protect from light. For research use only.

Molecular Formula C25H28IN3
Molecular Weight 497.4 g/mol
CAS No. 211566-66-4
Cat. No. B8196024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexidium iodide
CAS211566-66-4
Molecular FormulaC25H28IN3
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESCCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]
InChIInChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H
InChIKeyDBMJYWPMRSOUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexidium Iodide: Selective Gram-Positive Stain


Hexidium iodide (CAS 211566-66-4) is a moderately lipophilic, cationic phenanthridinium dye that functions as a fluorescent nucleic acid stain [1]. It is structurally characterized by a hexyl substituent on the quaternary nitrogen, which distinguishes it from other phenanthridinium probes such as ethidium bromide and propidium iodide [2]. The compound exhibits excitation/emission maxima of approximately 518/600 nm upon DNA binding and is membrane-permeant, enabling its use in both eukaryotic and prokaryotic cell systems [1]. Critically, hexidium iodide displays a unique ability to selectively penetrate and stain Gram-positive bacteria while being largely excluded by the outer membrane of intact Gram-negative organisms, a property that forms the basis of its principal application in fluorescence-based Gram differentiation [3].

Hexidium Iodide: Why Generic Substitution Fails


Generic substitution of hexidium iodide with other phenanthridinium nucleic acid stains, such as propidium iodide (PI) or ethidium bromide (EtBr), is not scientifically justified for applications requiring differential Gram staining. Unlike hexidium iodide, which exhibits a net charge of +1 and a moderately lipophilic hexyl chain that facilitates selective permeation across the thick peptidoglycan layer of Gram-positive bacteria [1][2], propidium iodide carries a +2 charge and is largely membrane-impermeant to both Gram-positive and Gram-negative organisms unless the cells are fixed or permeabilized [2]. Ethidium bromide, while membrane-permeant, lacks the hexyl moiety that confers the characteristic Gram-selectivity of hexidium iodide [3]. Consequently, these closely related analogs fail to discriminate between Gram-positive and Gram-negative bacteria in mixed populations, necessitating the use of hexidium iodide for robust, fluorescence-based Gram classification in flow cytometry and microscopy workflows [1].

Hexidium Iodide: Quantitative Evidence vs. Alternatives


Superior Gram-Positive Discrimination vs. SYTO 13

Hexidium iodide (HI) demonstrates a pronounced, quantifiable selectivity for Gram-positive bacteria over Gram-negative bacteria in unfixed suspensions. In a direct comparative analysis using flow cytometry, the HI-associated fluorescence intensity from Gram-positive strains was at least one log order greater than that from unfixed Gram-negative organisms [1]. This differential staining is attributed to the ability of HI to penetrate the peptidoglycan-rich cell wall of Gram-positive bacteria, whereas the outer membrane of Gram-negative bacteria acts as a permeability barrier [1]. In contrast, the nucleic acid stain SYTO 13 penetrates both Gram-positive and Gram-negative organisms indiscriminately, providing no inherent Gram discrimination [1]. The 10-fold (or greater) fluorescence differential with HI enables unambiguous resolution of mixed bacterial populations in flow cytometry.

Flow Cytometry Bacterial Taxonomy Fluorescent Gram Stain

Gram Classification Accuracy with HI-SYTO 13

The combination of hexidium iodide (HI) and SYTO 13 as a dual fluorescent stain correctly predicted the Gram status of 45 out of 45 clinically relevant bacterial strains tested, including several known to be Gram-variable [1]. This represents a 100% accuracy rate in a panel comprising both aerobic and anaerobic species. Notably, representative strains of Gram-positive anaerobic organisms, which are typically decolorized during the traditional Gram stain procedure, were correctly classified by this fluorescent method [1]. This performance metric directly validates the reliability of HI as a Gram-selective probe and underscores its superiority over conventional staining protocols that suffer from subjective interpretation and decolorization artifacts.

Clinical Microbiology Bacterial Identification Fluorescence Microscopy

Membrane Permeability Contrast with Propidium Iodide

The net molecular charge of hexidium iodide is +1, whereas the closely related phenanthridinium dye propidium iodide (PI) carries a +2 charge [1]. This difference in cationic charge directly influences membrane permeability and cellular uptake profiles. Hexidium iodide, with its single positive charge and moderately lipophilic hexyl substituent, is capable of permeating intact mammalian cell membranes and selectively traversing the Gram-positive bacterial cell wall [1][2]. In contrast, the +2 charge of propidium iodide renders it membrane-impermeant to both Gram-positive and Gram-negative bacteria as well as viable eukaryotic cells, necessitating cell fixation or permeabilization (e.g., with EDTA or detergents) for nucleic acid staining [2]. This fundamental physicochemical distinction underpins the unique utility of hexidium iodide for live-cell Gram discrimination, whereas propidium iodide is confined to dead-cell or fixed-cell applications.

Dye Chemistry Membrane Permeability Nucleic Acid Staining

Spectral Compatibility for Multiplexing vs. Propidium Iodide

Hexidium iodide exhibits excitation/emission maxima of approximately 518/600 nm upon binding to DNA . This spectral profile is sufficiently distinct from that of propidium iodide (Ex/Em ~535/617 nm) to permit spectral unmixing in multicolor flow cytometry panels. Specifically, the ~17 nm blue-shift in excitation and ~17 nm blue-shift in emission relative to PI allow hexidium iodide to be combined with green-emitting dyes such as SYTO 13 (Ex/Em ~488/509 nm) without significant spectral overlap [1]. In a dual-staining protocol, hexidium iodide (red-orange) and SYTO 13 (green) were successfully resolved using standard 488 nm laser excitation and appropriate emission filters (FL1: 515-565 nm; FL2: 565-605 nm) [1]. This spectral compatibility facilitates multiplexed Gram staining and viability assessment in a single flow cytometry experiment.

Flow Cytometry Multicolor Imaging Fluorescence Spectroscopy

Acetylcholinesterase Binding Affinity vs. Propidium Iodide

In a direct fluorescence titration study of bisquaternary phenanthridinium ligands binding to acetylcholinesterase from Torpedo californica, hexidium iodide exhibited a dissociation constant (Kd) of 5.8 ± 1.4 × 10⁻⁷ M (0.58 µM) [1]. This binding affinity is approximately 6.4-fold stronger than that of propidium iodide, which displayed a Kd of 3.7 ± 0.4 × 10⁻⁶ M (3.7 µM) under identical experimental conditions [1]. The enhanced affinity of hexidium iodide is attributed to its hexyl spacer (6 methylene carbons between exocyclic and endocyclic quaternary nitrogens), which allows it to simultaneously interact with both the peripheral anionic site and the active center of the enzyme, whereas propidium (3 methylene carbons) binds exclusively to the peripheral anionic site [1]. This quantitative difference in binding affinity demonstrates that hexidium iodide is not simply interchangeable with propidium iodide in biochemical assays targeting phenanthridinium-binding proteins.

Enzyme Inhibition Phenanthridinium Ligands Binding Affinity

Optimal Applications for Hexidium Iodide


Gram Discrimination by Flow Cytometry

Based on the demonstrated >10-fold higher fluorescence intensity in Gram-positive bacteria [1] and 100% accuracy in classifying 45 clinically relevant strains [1], hexidium iodide is optimally deployed in flow cytometry workflows for rapid, automated Gram discrimination of bacterial suspensions. This application is particularly valuable in clinical microbiology laboratories for accelerated pathogen identification and in wastewater treatment facilities for monitoring microbial community structure, where the method has been validated to yield Gram-positive/negative proportions not significantly different from traditional microscopy [2].

Multiplexed Viability & Gram Staining with HI-SYTO 13

The spectral compatibility of hexidium iodide (Ex/Em ~518/600 nm) with SYTO 13 (Ex/Em ~488/509 nm) [1] enables a robust dual-staining protocol for simultaneous determination of bacterial Gram status and metabolic activity. In this application, all bacteria are labeled by SYTO 13 (green), while only Gram-positive organisms accumulate hexidium iodide (red-orange), allowing four-quadrant flow cytometric analysis. This approach has been successfully applied to activated sludge samples, revealing that Gram-positive organisms comprised <5% of total bacteria but accounted for 19-55% of highly active organisms within flocs [2], underscoring the method's utility in environmental microbiology and bioprocess monitoring.

Acetylcholinesterase Inhibition with Phenanthridinium Ligands

Given the 6.4-fold higher binding affinity (Kd = 0.58 µM) of hexidium iodide for acetylcholinesterase relative to propidium iodide (Kd = 3.7 µM) [1], hexidium iodide is the preferred phenanthridinium probe for biochemical studies investigating the active center and peripheral anionic site interactions of this enzyme. The hexyl spacer of hexidium iodide enables simultaneous occlusion of both binding sites, a property not shared by propidium iodide, which binds solely to the peripheral anionic site [1]. Researchers should procure hexidium iodide for assays where dual-site engagement and higher affinity are required.

Fluorescence Microscopy of Mixed Bacteria

For epifluorescence microscopy applications requiring visualization of Gram-positive bacteria within complex microbial consortia, hexidium iodide provides unambiguous red-orange fluorescence signal that is at least one log order more intense in Gram-positive cells than in Gram-negative background [1]. This enables direct visual discrimination without the need for fixation, washing, or counterstaining steps that can introduce artifacts. The method has been validated on a diverse panel of 45 clinically relevant strains [1], confirming its suitability for diagnostic microscopy in clinical and research settings.

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